(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine
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Overview
Description
(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine is a heterocyclic compound that features a fused imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amines with glyoxal or other aldehydes, followed by cyclization to form the imidazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Quality control measures are also in place to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: A similar compound with a thieno ring fused to the imidazole system.
1,3-Dimethyl-tetrahydro-imidazo[4,5-d]imidazole-2,5-dione: Another related compound with different substituents on the imidazole ring.
Uniqueness
(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine is unique due to its specific stereochemistry and the presence of the fused imidazole ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H7N5 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(3aR,6aS)-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazol-5-amine |
InChI |
InChI=1S/C4H7N5/c5-4-8-2-3(9-4)7-1-6-2/h1-3H,(H,6,7)(H3,5,8,9)/t2-,3+ |
InChI Key |
RXJLBEYCEVOCOQ-WSOKHJQSSA-N |
Isomeric SMILES |
C1=N[C@H]2[C@@H](N1)NC(=N2)N |
Canonical SMILES |
C1=NC2C(N1)NC(=N2)N |
Origin of Product |
United States |
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